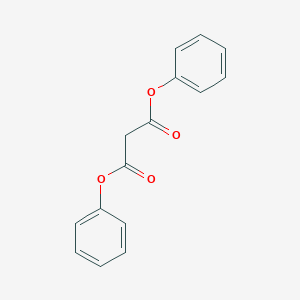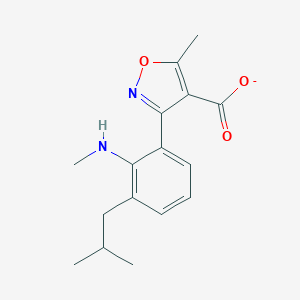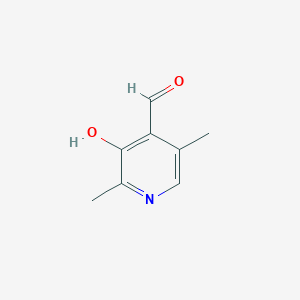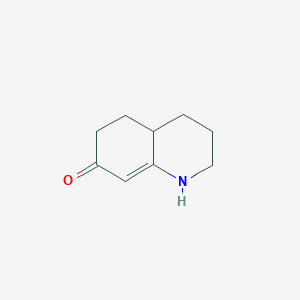
2,3,4,4a,5,6-Hexahydro-7(1H)-quinolinone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,3,4,4a,5,6-Hexahydro-7(1H)-quinolinone, also known as tetrahydroisoquinoline, is a heterocyclic organic compound that has been widely studied due to its potential applications in the field of medicinal chemistry. This compound has been found to exhibit various biological activities, including anticonvulsant, antitumor, and anti-inflammatory effects.
科学的研究の応用
2,3,4,4a,5,6-Hexahydro-7(1H)-quinolinone has been extensively studied for its potential applications in the field of medicinal chemistry. This compound has been found to exhibit anticonvulsant, antitumor, and anti-inflammatory effects. It has also been investigated for its potential use as a chiral building block in the synthesis of biologically active compounds.
作用機序
The exact mechanism of action of 2,3,4,4a,5,6-Hexahydro-7(1H)-quinolinone is not fully understood. However, it has been suggested that this compound may act as a GABA receptor agonist, leading to its anticonvulsant effects. It has also been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis.
生化学的および生理学的効果
2,3,4,4a,5,6-Hexahydro-7(1H)-quinolinone has been found to exhibit various biochemical and physiological effects. It has been shown to reduce the levels of pro-inflammatory cytokines and chemokines, leading to its anti-inflammatory effects. It has also been found to inhibit the activity of topoisomerase II, leading to its antitumor effects.
実験室実験の利点と制限
2,3,4,4a,5,6-Hexahydro-7(1H)-quinolinone has several advantages for lab experiments. It is readily available and can be synthesized using various methods. It also exhibits a wide range of biological activities, making it a versatile compound for drug discovery. However, its limited solubility in water and low bioavailability may pose challenges for its use in vivo.
将来の方向性
There are several future directions for the study of 2,3,4,4a,5,6-Hexahydro-7(1H)-quinolinone. One potential direction is the development of novel derivatives with improved solubility and bioavailability. Another direction is the investigation of its potential use as a chiral building block in the synthesis of biologically active compounds. Additionally, further studies are needed to fully understand its mechanism of action and to explore its potential applications in the treatment of various diseases.
In conclusion, 2,3,4,4a,5,6-Hexahydro-7(1H)-quinolinone is a heterocyclic organic compound that has been extensively studied for its potential applications in the field of medicinal chemistry. This compound exhibits various biological activities, including anticonvulsant, antitumor, and anti-inflammatory effects. Its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further studies are needed to fully explore its potential applications in the treatment of various diseases.
合成法
The synthesis of 2,3,4,4a,5,6-Hexahydro-7(1H)-quinolinone can be achieved through various methods, including the Pictet-Spengler reaction, the Bischler-Napieralski reaction, and the Skraup synthesis. The Pictet-Spengler reaction involves the condensation of an aromatic aldehyde with an amino acid or amine in the presence of an acid catalyst. The Bischler-Napieralski reaction involves the cyclization of a β-arylethylamine with a carboxylic acid in the presence of a dehydrating agent. The Skraup synthesis involves the condensation of aniline with a ketone or aldehyde in the presence of an oxidizing agent.
特性
CAS番号 |
1971-15-9 |
|---|---|
製品名 |
2,3,4,4a,5,6-Hexahydro-7(1H)-quinolinone |
分子式 |
C9H13NO |
分子量 |
151.21 g/mol |
IUPAC名 |
2,3,4,4a,5,6-hexahydro-1H-quinolin-7-one |
InChI |
InChI=1S/C9H13NO/c11-8-4-3-7-2-1-5-10-9(7)6-8/h6-7,10H,1-5H2 |
InChIキー |
QNOBNKURFXTERB-UHFFFAOYSA-N |
SMILES |
C1CC2CCC(=O)C=C2NC1 |
正規SMILES |
C1CC2CCC(=O)C=C2NC1 |
同義語 |
2,3,4,4a,5,6-Hexahydro-7(1H)-quinolinone |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



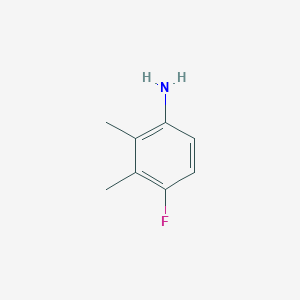
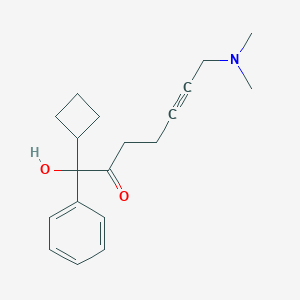
![Phenol, 4-[(phenylimino)methyl]-](/img/structure/B154604.png)
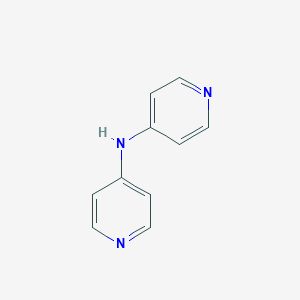
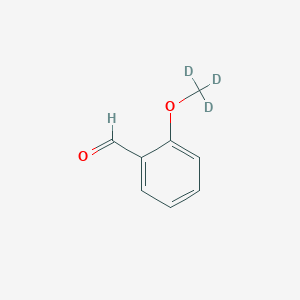
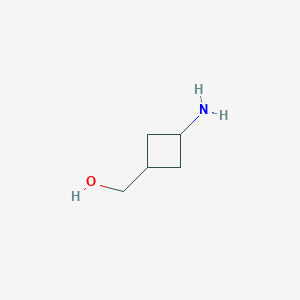
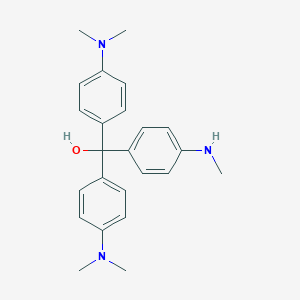
![Bis[4-(2-phenyl-2-propyl)phenyl]amine](/img/structure/B154613.png)
